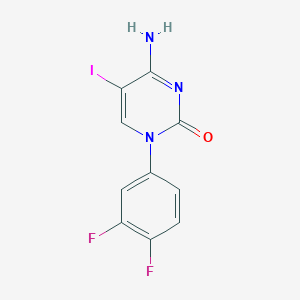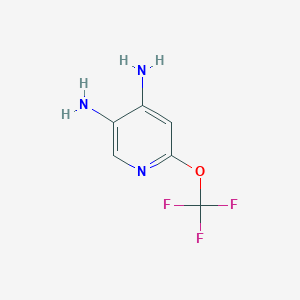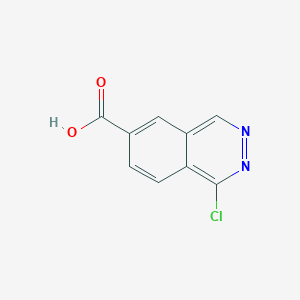![molecular formula C12H10FN3O2S2 B11789320 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)
4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina es un compuesto de interés en varios campos científicos debido a su estructura química única y aplicaciones potenciales. Este compuesto presenta un núcleo de tieno[2,3-c]pirazol, que es conocido por su actividad biológica y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina generalmente implica la síntesis orgánica de varios pasos. El proceso comienza con la preparación del núcleo de tieno[2,3-c]pirazol, seguido de la introducción de los grupos 2-fluorofenil y metilsulfonil. Los reactivos comunes utilizados en estos pasos incluyen derivados de fluorobenceno, cloruros de sulfonilo y varios catalizadores para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que potencialmente lleva a diferentes actividades biológicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para mejorar las velocidades de reacción.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución podrían introducir nuevos grupos aromáticos o alifáticos.
Aplicaciones Científicas De Investigación
Química
En química, 4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su mecanismo de acción y posibles usos terapéuticos.
Medicina
En medicina, 4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina se explora como un compuesto líder para el desarrollo de fármacos. Su estructura única y actividades biológicas lo convierten en un candidato prometedor para el tratamiento de diversas enfermedades.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a su estabilidad química y reactividad. También puede encontrar aplicaciones en la producción de productos químicos especiales e intermedios para otros procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Clorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina
- 4-(2-Bromofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina
- 4-(2-Metilfenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina
Singularidad
En comparación con compuestos similares, 4-(2-Fluorofenil)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina es único debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. Los átomos de flúor pueden mejorar la estabilidad, lipofilia y capacidad del compuesto para interactuar con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C12H10FN3O2S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H10FN3O2S2/c1-20(17,18)12-8(6-4-2-3-5-7(6)13)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16) |
Clave InChI |
DTRUYNYBFAFWBA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)



![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)




![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
